

Spectroscopic Profile of 2-Bromo-6-chlorotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-chlorotoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-6-chlorotoluene** (also known as 1-Bromo-3-chloro-2-methylbenzene). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities within the chemical and pharmaceutical industries.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Bromo-6-chlorotoluene**. Due to the limited public availability of experimental NMR data, predicted values are provided for ^1H and ^{13}C NMR spectra. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-Bromo-6-chlorotoluene

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.45	d	1H	Ar-H
~7.25	d	1H	Ar-H
~7.05	t	1H	Ar-H
~2.40	s	3H	-CH ₃
Predicted data; actual experimental values may vary.			

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-6-chlorotoluene

Chemical Shift (ppm)	Assignment
~138	Ar-C
~134	Ar-C
~131	Ar-C
~129	Ar-C
~128	Ar-C
~125	Ar-C
~23	-CH ₃
Predicted data; actual experimental values may vary.	

Table 3: Infrared (IR) Spectroscopy - Major Absorption Peaks

The gas-phase IR spectrum of **2-Bromo-6-chlorotoluene** available from the NIST Chemistry WebBook reveals the following significant absorption bands.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch
~1560	Medium	Aromatic C=C Stretch
~1450	Medium	Aromatic C=C Stretch
~1040	Strong	C-Cl Stretch
~780	Strong	C-Br Stretch
~700	Strong	Ar-H Out-of-plane Bend

Table 4: Mass Spectrometry (MS) - Major Fragment Ions

The mass spectrum of **2-Bromo-6-chlorotoluene**, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), shows a total of 82 peaks.^[2] The most prominent fragments are listed below.^[2]

m/z	Relative Intensity	Possible Fragment
204/206	High	[M] ⁺ (Molecular Ion)
125	High	[M - Br] ⁺
89	Very High (Base Peak)	[C ₇ H ₅] ⁺
63	High	[C ₅ H ₃] ⁺

Experimental Protocols

The acquisition of the spectroscopic data presented in this guide follows standard methodologies for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Bromo-6-chlorotoluene** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be

recorded on a high-field NMR spectrometer. For ^1H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **2-Bromo-6-chlorotoluene**, an Attenuated Total Reflectance (ATR) accessory is often used. A small drop of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .^[2]

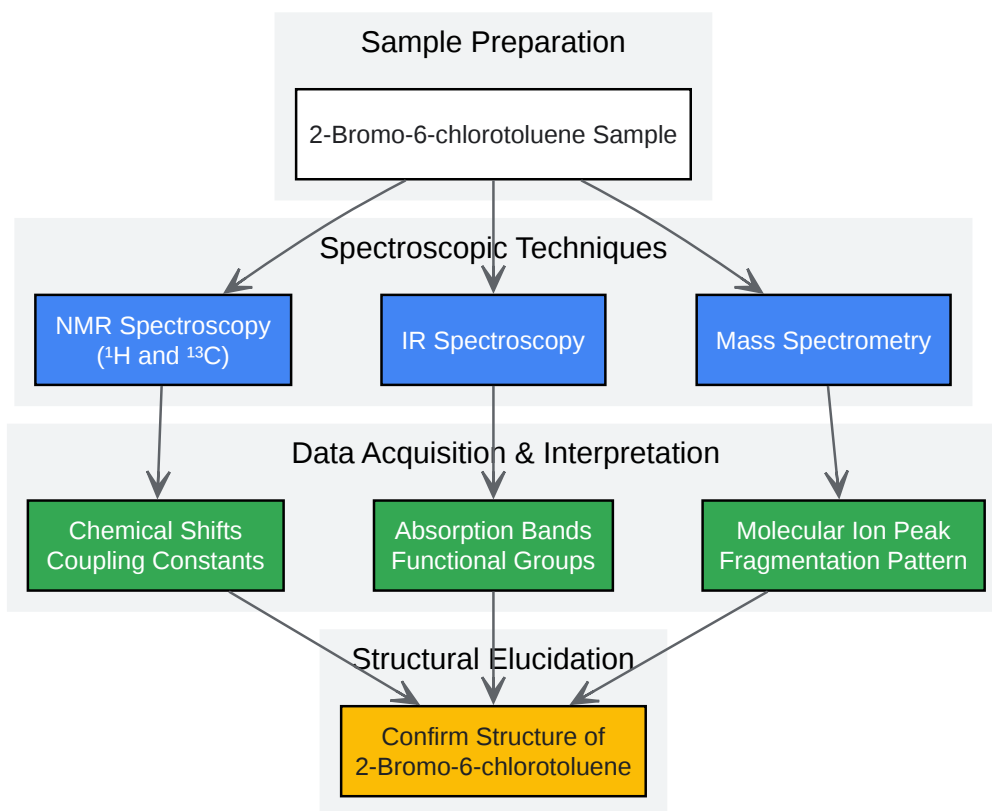
Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.^[3]

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like **2-Bromo-6-chlorotoluene**.

Spectroscopic Analysis Workflow for 2-Bromo-6-chlorotoluene



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Spectroscopic analysis workflow.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-chlorotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265782#spectroscopic-data-for-2-bromo-6-chlorotoluene-nmr-ir-ms]

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